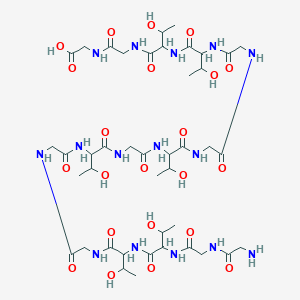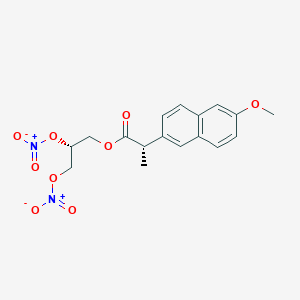![molecular formula C20H20NO5P B10837866 (2S)-2-amino-3-[3-naphthalen-2-yl-5-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B10837866.png)
(2S)-2-amino-3-[3-naphthalen-2-yl-5-(phosphonomethyl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PD-159913 is a small molecule drug initially developed by Pfizer Inc. It functions as an antagonist of the N-methyl-D-aspartate receptor, which is a subtype of glutamate receptor. This compound was primarily investigated for its potential therapeutic applications in treating nervous system diseases and cardiovascular diseases .
Métodos De Preparación
The synthetic routes and reaction conditions for PD-159913 are not extensively documented in publicly available sources. the general approach to synthesizing N-methyl-D-aspartate receptor antagonists typically involves multi-step organic synthesis, including the formation of heterocyclic structures and subsequent functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
PD-159913, as an N-methyl-D-aspartate receptor antagonist, undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups, impacting the compound’s reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific functional groups present in the starting material and the conditions used.
Aplicaciones Científicas De Investigación
Chemistry: As a tool compound to study the properties and functions of N-methyl-D-aspartate receptors.
Biology: To understand the role of N-methyl-D-aspartate receptors in cellular signaling and neurobiology.
Medicine: Potential therapeutic applications in treating nervous system diseases such as stroke and neurodegenerative disorders.
Mecanismo De Acción
PD-159913 exerts its effects by antagonizing the N-methyl-D-aspartate receptor, which is involved in excitatory neurotransmission in the central nervous system. By blocking this receptor, PD-159913 can modulate synaptic plasticity and neuronal excitability, potentially providing therapeutic benefits in conditions characterized by excessive excitatory signaling .
Comparación Con Compuestos Similares
PD-159913 is similar to other N-methyl-D-aspartate receptor antagonists, such as ketamine, memantine, and dextromethorphan. PD-159913 is unique in its specific binding affinity and selectivity for the N-methyl-D-aspartate receptor, which may result in different pharmacological profiles and therapeutic potentials .
Similar Compounds
- Ketamine
- Memantine
- Dextromethorphan
These compounds share the common mechanism of antagonizing the N-methyl-D-aspartate receptor but differ in their chemical structures, pharmacokinetics, and clinical applications.
Propiedades
Fórmula molecular |
C20H20NO5P |
|---|---|
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[3-naphthalen-2-yl-5-(phosphonomethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C20H20NO5P/c21-19(20(22)23)10-13-7-14(12-27(24,25)26)9-18(8-13)17-6-5-15-3-1-2-4-16(15)11-17/h1-9,11,19H,10,12,21H2,(H,22,23)(H2,24,25,26)/t19-/m0/s1 |
Clave InChI |
GOPXMKDIVJBBQF-IBGZPJMESA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)CP(=O)(O)O)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)CP(=O)(O)O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid](/img/structure/B10837787.png)

![propan-2-yl 4-cyclohexyl-2-hydroxy-3-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]propanoyl]amino]butanoate](/img/structure/B10837793.png)
![2-(4-Anilino-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl)-5-methyloxolane-3,4-diol](/img/structure/B10837795.png)
![2-[[5-(Diaminomethylideneamino)-1-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B10837798.png)
![2-methylpropyl (3R,4aS,6R,8aR)-6-[2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate;hydrochloride](/img/structure/B10837800.png)
![3-{[3-Oxo-2-(2-piperidin-4-yl-ethyl)-2,3-dihydro-1H-isoindole-5-carbonyl]-amino}-propionic acid](/img/structure/B10837802.png)
![1-[2-(Trifluoromethyl)phenyl]-3-butyl-4-[2'-[(tert-butoxycarbonyl)sulfamoyl]-4-biphenylylmethyl]-1H-1,2,4-triazole-5(4H)-one](/img/structure/B10837805.png)
![17-(Hydroxymethyl)-18-oxa-4,14,22-triazahexacyclo[20.6.1.17,14.02,6.08,13.023,28]triaconta-1(29),2(6),7(30),8,10,12,23,25,27-nonaene-3,5-dione](/img/structure/B10837815.png)
![2-Ethyl-9-methyl-12-thia-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione](/img/structure/B10837833.png)

![Acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837846.png)

![2-Ethyl-9-methyl-12-oxa-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione](/img/structure/B10837854.png)